

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B118113

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate**, a valuable chiral building block in organic synthesis and drug discovery. This document details its physicochemical properties, a comprehensive synthesis protocol, and its application in the development of novel therapeutics, particularly focusing on its role in asymmetric synthesis.

Core Physicochemical and Molecular Data

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate, also known as N-Boc-(R)-2-methylpyrrolidine, is a carbamate-protected form of the chiral amine (R)-2-methylpyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₉ NO ₂	
Molecular Weight	185.26 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Density	0.842 g/mL at 25 °C (for (R)-2-methylpyrrolidine)	[1]
Optical Rotation	[α]D ₂₀ = -18 ± 2° (c=1 in MeOH) (for (R)-2-methylpyrrolidine)	[1]
Storage Temperature	2 - 8 °C	[1]

Note: Some physical properties listed are for the parent amine, (R)-2-methylpyrrolidine, as specific data for the N-Boc protected form is not readily available in cited literature.

Enantioselective Synthesis Protocol

The synthesis of **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate** can be achieved through a stereospecific route starting from the commercially available chiral precursor, (S)-prolinol. The following protocol is adapted from established procedures in the field.[\[2\]](#)

Step 1: Boc Protection of (S)-Prolinol

- To a solution of (S)-prolinol in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).
- Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Conversion of the Hydroxymethyl Group to a Leaving Group

- The hydroxyl group of the Boc-protected (S)-prolinol is converted into a good leaving group, typically a mesylate or tosylate.
- Dissolve the alcohol in a suitable solvent like DCM and cool to 0 °C.
- Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).
- The reaction is stirred at low temperature and then allowed to warm to room temperature.
- Work-up involves washing with aqueous solutions to remove salts, followed by drying and concentration of the organic phase to yield the sulfonate ester.

Step 3: Reductive Cleavage to Form the Methyl Group

- The sulfonate ester is then subjected to reductive cleavage to afford the desired methyl group with inversion of stereochemistry.
- A solution of the sulfonate ester in an anhydrous solvent such as tetrahydrofuran (THF) is treated with a reducing agent like lithium triethylborohydride (LiBH₃Et₃).^[2]
- The reaction is typically heated to reflux to ensure complete conversion.
- After cooling, the reaction is carefully quenched with water and the product is extracted into an organic solvent.
- The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure **(R)-tert-butyl 2-methylpyrrolidine-1-carboxylate**.

Application in Asymmetric Synthesis and Drug Discovery

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a significant number of FDA-approved drugs.^[3] Their rigid, five-membered ring system provides

a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate serves as a key chiral building block in the synthesis of complex molecules with high enantiomeric purity. Its applications span various therapeutic areas, including the development of inhibitors for enzymes such as the enoyl-acyl carrier protein reductase (InhA) from *Mycobacterium tuberculosis*, a critical target for anti-TB drug discovery.[4]

The following diagram illustrates a conceptual workflow for the utilization of **(R)-tert-butyl 2-methylpyrrolidine-1-carboxylate** in a drug discovery program.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118113#r-tert-butyl-2-methylpyrrolidine-1-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com